1,4-bis(2-methyl-2-nitropropyl)piperazine

Description

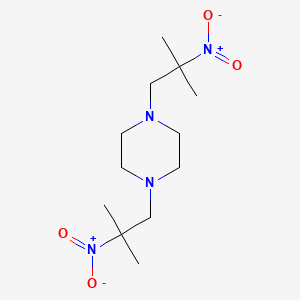

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(2-methyl-2-nitropropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4O4/c1-11(2,15(17)18)9-13-5-7-14(8-6-13)10-12(3,4)16(19)20/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQLJAPEWWPYND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCN(CC1)CC(C)(C)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289118 | |

| Record name | 1,4-bis(2-methyl-2-nitropropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97029-23-7 | |

| Record name | 1,4-bis(2-methyl-2-nitropropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of 1,4 Bis 2 Methyl 2 Nitropropyl Piperazine

High-Resolution Spectroscopic Characterization for Molecular Architecture

Detailed experimental data for the spectroscopic characterization of 1,4-bis(2-methyl-2-nitropropyl)piperazine is not available in published literature.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Analysis

Specific ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for this compound, could not be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT for Carbon Skeleton Assignment

Specific ¹³C NMR and DEPT spectral data for this compound are not publicly available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Long-Range Correlations

No experimental data from COSY, HSQC, or HMBC analyses for this compound could be found.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Experimentally recorded FT-IR and Raman spectra detailing the vibrational modes of this compound are not available in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

Specific HRMS data providing the exact mass and fragmentation analysis of this compound is not documented in publicly accessible sources.

Solid-State Structural Determination via X-ray Crystallography

There is no published X-ray crystallographic data for this compound, which would provide information on its solid-state conformation, bond lengths, and bond angles.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published data available for the chemical compound This compound that would allow for a detailed analysis of its advanced structural elucidation and conformational properties as requested.

The search did not yield any crystallographic studies, which are essential for determining:

Crystal packing motifs and intermolecular interactions

Precise bond lengths, bond angles, and torsional angles

Polymorphism and crystallization engineering data

Furthermore, no chiroptical spectroscopy studies for this specific compound were found, which would be necessary to discuss its enantiomeric purity and absolute configuration.

While research exists for other substituted piperazine (B1678402) derivatives, the strict focus on "this compound" as per the instructions means that information from these other compounds cannot be used to construct the requested article. The generation of scientifically accurate content requires direct experimental data for the compound , which is not presently available in the public domain.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time.

Computational and Theoretical Chemistry Studies of 1,4 Bis 2 Methyl 2 Nitropropyl Piperazine

Conformational Landscape Exploration and Energy Minimization

The biological and chemical activity of a flexible molecule like 1,4-bis(2-methyl-2-nitropropyl)piperazine is often determined by the specific three-dimensional shapes, or conformations, it can adopt. Computational methods are essential for exploring this conformational landscape.

The piperazine (B1678402) ring is not planar and can exist in several conformations, most notably the stable "chair" form and less stable "boat" and "twist-boat" forms. Furthermore, the two bulky 2-methyl-2-nitropropyl side chains can rotate around their connecting C-N bonds.

A Potential Energy Surface (PES) scan is a computational procedure used to map out the energy of the molecule as a function of its geometry. For this molecule, a relaxed PES scan would be performed by systematically varying the key dihedral angles that define the piperazine ring's pucker and the orientation of the side chains. By calculating the energy at each step, a map of the conformational space can be generated. This analysis would identify all the stable, low-energy conformers, the transition states that connect them, and the energy barriers for conformational changes, such as the energy required for the piperazine ring to invert from one chair form to another. Understanding these energy barriers is crucial as it determines how readily the molecule can change its shape at a given temperature.

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvent Effects

Molecular dynamics (MD) simulations are instrumental in exploring the dynamic nature of molecules, providing a view of their conformational landscapes and the influence of the surrounding environment. For this compound, MD simulations would be crucial for understanding the interplay between the flexible piperazine ring and its bulky 2-methyl-2-nitropropyl substituents.

The piperazine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. nih.gov For N,N'-disubstituted piperazines, the chair conformation is generally the most stable. nih.gov However, the large and sterically demanding 2-methyl-2-nitropropyl groups are expected to have a significant impact on the conformational equilibrium and the energy barriers for ring inversion. NMR-based investigations on N-acylated piperazines have shown that the energy barriers for the interconversion of chair conformations can be substantial, ranging from 56 to 80 kJ/mol. rsc.org

MD simulations can elucidate the preferred orientations of the substituents (axial vs. equatorial) and the rotational freedom around the C-N bonds connecting them to the piperazine ring. Studies on other 1,4-disubstituted piperazines have demonstrated that the nature of the substituent and the solvent environment play a critical role in determining the conformational preferences. nih.govworldscientific.com

Solvent Effects: The polarity of the solvent can significantly influence the conformational behavior. rsc.org In a non-polar solvent, intramolecular interactions would likely dominate, whereas in a polar, protic solvent, intermolecular hydrogen bonding between the solvent and the nitro groups could alter the conformational landscape. MD simulations incorporating explicit solvent molecules can model these interactions and predict the most probable conformations in different media. For instance, a study on 1,4-diformylpiperazine showed a correlation between computed and experimental vibrational frequencies and various solvent parameters. worldscientific.com

A typical MD simulation protocol would involve the following steps:

System Setup: Placing the this compound molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform).

Energy Minimization: Optimizing the geometry of the system to remove any unfavorable contacts.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately. mdpi.com

Analysis of the MD trajectory would provide information on the distribution of dihedral angles, root-mean-square deviation (RMSD) of atomic positions, and the formation and lifetime of any intramolecular or intermolecular hydrogen bonds.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data (e.g., computed NMR chemical shifts)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters like NMR chemical shifts with a high degree of accuracy. researchgate.netuni-bonn.deyoutube.com The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov

For this compound, DFT calculations could predict the 1H and 13C NMR spectra. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov

Hypothetical Computed NMR Data: In the absence of experimental data for this compound, we can present a hypothetical table of computed chemical shifts based on known values for similar structural motifs. For example, the chemical shifts for the piperazine ring protons are typically found in the range of 2.5-3.5 ppm. chemicalbook.comchemicalbook.comchemicalbook.com The protons of the methylene (B1212753) groups adjacent to the nitrogen would be influenced by the electronegative nitro groups, likely shifting them downfield. The methyl protons would appear further upfield. For 13C NMR, the carbons of the piperazine ring would be expected around 40-60 ppm, while the quaternary carbon bearing the nitro group would be significantly downfield. docbrown.info

Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound in CDCl3

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| Piperazine-H | 2.8 - 3.2 | 50 - 55 |

| -CH2-N- | 3.0 - 3.5 | 60 - 65 |

| -C(CH3)2- | 1.5 - 1.8 | 25 - 30 |

| Quaternary -C-NO2 | - | 85 - 95 |

Note: These are estimated values based on analogous compounds and require experimental validation.

Validation of these computational predictions would necessitate the synthesis and experimental NMR analysis of this compound. A good correlation between the computed and experimental spectra would confirm the predicted ground-state conformation of the molecule. nih.gov

Computational Investigations of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. fossee.inrsc.org The synthesis of this compound likely involves the N-alkylation of piperazine with a suitable alkylating agent, such as 2-methyl-2-nitropropyl halide. This is expected to be a nucleophilic substitution (SN2) reaction.

SN2 Reaction Mechanism: DFT calculations can be employed to model the reaction pathway. The key steps to investigate would be:

Reactant Complex: Formation of a pre-reaction complex between piperazine and two equivalents of the alkylating agent.

Transition State (TS): Locating the transition state structure for each N-alkylation step. In an SN2 reaction, this would involve the simultaneous formation of the N-C bond and cleavage of the C-halide bond. fossee.in

Product Complex: Formation of the final product complex.

Table 2: Hypothetical Calculated Energies for the N-alkylation of Piperazine

| Species | Relative Energy (kcal/mol) |

| Reactants (Piperazine + 2x Alkyl Halide) | 0.0 |

| First Transition State (TS1) | +15 to +25 |

| Mono-alkylated Intermediate | -5 to -10 |

| Second Transition State (TS2) | +18 to +28 |

| Product (this compound) | -15 to -25 |

Note: These are illustrative energy values for a typical SN2 alkylation and would need to be calculated specifically for this reaction.

Computational studies on the nitrosation of piperazine have revealed complex, multi-step mechanisms, highlighting the importance of theoretical investigations in understanding the reactivity of such molecules. nih.gov Similarly, studies on reactions involving nitroalkanes have provided insights into their mechanisms, which can be influenced by the formation of nitronate anions. nih.govwikipedia.org

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interaction Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack, as well as non-covalent interactions. nih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are sites susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow regions: Represent intermediate or near-neutral potential.

For this compound, the MEP map would be expected to show:

Strong negative potential (red) around the oxygen atoms of the two nitro groups. These are the primary sites for hydrogen bonding and interactions with electrophiles. nih.govnih.gov

Moderate negative potential around the nitrogen atoms of the piperazine ring, although their lone pairs are involved in bonding and may be sterically hindered by the bulky substituents.

Positive potential (blue) around the hydrogen atoms of the piperazine ring and the methyl groups.

The MEP map provides a qualitative prediction of how the molecule will interact with other molecules, including solvents, receptors, or other reactants. dtic.mil For instance, the strong negative potential on the nitro groups suggests they will be key players in forming intermolecular interactions, which could be crucial for the crystal packing of the solid-state material or its binding to a biological target. nih.govacs.org

Chemical Reactivity and Transformation Pathways of 1,4 Bis 2 Methyl 2 Nitropropyl Piperazine

Transformations Involving the Piperazine (B1678402) Nitrogen Centers

The nitrogen atoms within the piperazine core are tertiary amines and thus exhibit characteristic nucleophilic and basic properties. However, the bulky 2-methyl-2-nitropropyl substituents introduce significant steric hindrance, which can modulate this reactivity compared to simpler N,N'-dialkylpiperazines.

Nucleophilic Reactivity and Subsequent Derivatizations

The lone pair of electrons on each piperazine nitrogen atom allows them to act as nucleophiles. Typical reactions for tertiary amines include quaternization with alkyl halides and reaction with electrophiles like acid chlorides or anhydrides.

Quaternization: The reaction with excess alkyl halides (e.g., methyl iodide) would be expected to form a bis-quaternary ammonium (B1175870) salt. However, the steric bulk of the existing 2-methyl-2-nitropropyl groups would likely slow this reaction considerably. The initial quaternization at one nitrogen would further deactivate the second nitrogen through an inductive effect, making the formation of the bis-quaternary salt require more forcing conditions.

Reactions with Other Electrophiles: While tertiary amines can react with acid chlorides, this typically leads to the formation of an unstable acylammonium salt, which can act as an acylating agent. In the case of 1,4-bis(2-methyl-2-nitropropyl)piperazine, the steric hindrance around the nitrogen centers would make them poor nucleophiles for such transformations. beilstein-journals.orgnih.gov It is generally challenging to achieve direct C-H functionalization at the α-carbon positions of the piperazine ring due to the presence of the second nitrogen, a challenge that is likely compounded by the bulky N-substituents. beilstein-journals.org

Interactive Data Table: Predicted Nucleophilic Reactions

| Reaction Type | Electrophile | Expected Product | Relative Reactivity |

|---|---|---|---|

| Quaternization | Methyl Iodide (CH₃I) | 1,4-Dimethyl-1,4-bis(2-methyl-2-nitropropyl)piperazine-1,4-diium Iodide | Slow, requires forcing conditions |

| Acylation | Acetyl Chloride (CH₃COCl) | Acylammonium intermediate (likely unstable) | Very low to negligible |

Protonation Equilibria and Basicity Studies in Non-Aqueous Media

The basicity of the piperazine nitrogens is a key chemical characteristic. In aqueous solution, piperazine itself has two distinct pKb values. For this compound, the basicity is influenced by two opposing factors:

Inductive Effect: The electron-donating nature of the alkyl groups increases the electron density on the nitrogen atoms, tending to increase basicity.

Steric Hindrance: The bulky substituents can hinder the approach of a proton and the solvation of the resulting conjugate acid, which tends to decrease basicity.

In non-aqueous media, the effects of solvation are different, and steric factors can become more dominant. Studies on similarly substituted N-alkyl piperazines in non-aqueous solvents like dichloromethane (B109758) have shown that protonation can be highly dependent on the solvent's polarity and the potential for intermolecular associations, such as dimer formation. The presence of the electron-withdrawing nitro groups on the side chains may also slightly decrease the basicity of the nitrogens through a long-range inductive effect, although this is expected to be a minor contribution. Kinetic studies on sterically hindered amines have demonstrated that blending with activators like piperazine can enhance reaction rates, highlighting the impact of steric factors on basicity and nucleophilicity. researchgate.net

Reactions of the Nitropropyl Moieties

The two 2-methyl-2-nitropropyl groups offer a different set of reactive possibilities, primarily centered on the transformation of the nitro group.

Reductions of Nitro Groups to Amines, Hydroxylamines, or Other Nitrogenous Functionalities

The reduction of nitroalkanes is a well-established transformation that can yield a range of products depending on the reagents and conditions used. ncert.nic.inwikipedia.org This reactivity is applicable to the tertiary nitro groups in this compound.

Reduction to Amines: Complete reduction of the nitro groups to primary amines can be achieved using several methods. Catalytic hydrogenation over Raney nickel, platinum, or palladium is a common approach. ncert.nic.inmasterorganicchemistry.com Chemical reduction using metals in acidic media (e.g., iron in acetic acid) or other reducing agents like samarium diiodide (SmI₂) with extended reaction times can also effect this transformation. wikipedia.orgmdma.ch This would produce 1,4-bis(2-amino-2-methylpropyl)piperazine, a tetra-amine.

Reduction to Hydroxylamines: Partial reduction to the corresponding hydroxylamines can be accomplished under milder conditions. Reagents such as diborane (B8814927) or zinc dust with ammonium chloride are known to convert nitroalkanes to hydroxylamines. wikipedia.org A study using samarium diiodide (SmI₂) showed that tertiary nitroalkanes could be cleanly reduced to hydroxylamines using 4 equivalents of the reagent in a THF/MeOH mixture with short reaction times. mdma.ch

Reduction to Oximes: The conversion of nitro compounds to oximes is also possible, typically using metal salts like tin(II) chloride. wikipedia.org However, since the nitro groups in the target molecule are on a tertiary carbon, which lacks an alpha-proton, subsequent hydrolysis of an oxime to a ketone via a Nef-type reaction is not possible.

Interactive Data Table: Reduction of Nitro Groups

| Reagent/Condition | Product Functionality | Potential Product Name |

|---|---|---|

| H₂, Raney Ni or PtO₂ | Amine | 1,4-bis(2-amino-2-methylpropyl)piperazine |

| SmI₂ (6 eq.), THF/MeOH, 8h | Amine | 1,4-bis(2-amino-2-methylpropyl)piperazine |

| SmI₂ (4 eq.), THF/MeOH, <5min | Hydroxylamine | 1,4-bis(2-(hydroxyamino)-2-methylpropyl)piperazine |

| Zn/NH₄Cl | Hydroxylamine | 1,4-bis(2-(hydroxyamino)-2-methylpropyl)piperazine |

| SnCl₂ | Oxime | Not applicable (tertiary nitro) |

Elimination and Rearrangement Reactions Involving the Quaternary Carbon Center

The quaternary nature of the carbon atom bearing the nitro group imposes significant constraints on potential elimination and rearrangement reactions.

Elimination Reactions: Standard base-induced elimination reactions (like E2) require a proton on the carbon adjacent to the leaving group (the β-carbon). In this molecule, the piperazine ring carbons are β to the nitro group, but a typical E2 mechanism is unlikely. Elimination of nitrous acid (HNO₂) from tertiary nitroalkanes to form alkenes can sometimes be achieved under thermal or strongly acidic or basic conditions, but this is often not a clean or high-yielding process. Due to the lack of an alpha-hydrogen, the molecule is stable to hydrolysis conditions that would typically convert secondary nitro compounds to ketones (Nef reaction). scienceinfo.com

Rearrangement Reactions: Rearrangements like the Beckmann or Schmidt reactions are not applicable here. The stability of the tertiary carbon center makes skeletal rearrangements unlikely without the involvement of highly reactive intermediates, such as those formed under radical conditions.

Nitronate Chemistry and Carbon-Carbon Bond Formation Reactions

The formation of a nitronate anion (aci-form) is a cornerstone of nitroalkane chemistry, enabling reactions like the Henry reaction. This typically requires an acidic proton on the α-carbon. nih.gov Since this compound has tertiary nitro groups, it lacks α-protons and cannot form a nitronate anion through simple deprotonation. scienceinfo.comnih.gov

However, carbon-carbon bond formation can be achieved through radical pathways. The cleavage of the carbon-nitrogen bond in tertiary nitro compounds is easier than in primary or secondary analogues. libretexts.org Treatment of tertiary nitroalkanes with radical initiators and a reagent like tributyltin hydride (Bu₃SnH) can lead to radical denitration . This process generates a tertiary alkyl radical. libretexts.orgdeepdyve.com This highly reactive intermediate can then participate in carbon-carbon bond-forming reactions, for example, by adding across an electron-deficient alkene (e.g., acrylonitrile (B1666552) or methyl acrylate), providing a method for constructing new quaternary carbon centers. deepdyve.comnih.gov

This radical pathway circumvents the need for nitronate formation and represents the most plausible route for using the nitropropyl moieties of this compound in C-C bond formation.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a thorough investigation into the chemical properties and applications of this compound, a comprehensive search of publicly accessible scientific literature and patent databases has yielded no specific information regarding its chemical reactivity, transformation pathways, or its role as a catalyst or synthetic precursor.

While the broader class of piperazine derivatives is well-documented in chemical literature, with numerous examples of their synthesis and application in pharmaceuticals and materials science, data on this particular nitroalkyl-substituted piperazine remains elusive. Searches for analogous structures, such as other nitro-substituted piperazines, also did not provide a reliable basis for inferring the specific properties of this compound without engaging in speculation, which would contravene the principles of scientifically accurate reporting.

This lack of available data prevents a detailed discussion on the following outlined topics:

Synthesis and Characterization of Structural Analogues and Derivatives of 1,4 Bis 2 Methyl 2 Nitropropyl Piperazine

Systematic Modifications of the Piperazine (B1678402) Core

Ring Size Variation (e.g., Homopiperazine, Pyrrolidine Analogues)

Varying the ring size of the central heterocyclic diamine from the six-membered piperazine to a seven-membered homopiperazine (1,4-diazepane) or a five-membered pyrrolidine framework can significantly impact the conformational flexibility and biological activity of the resulting compounds. nih.govnih.gov

The synthesis of homopiperazine analogues can be achieved through the bis-N-alkylation of homopiperazine itself. nih.gov A plausible route would involve reacting homopiperazine with two equivalents of a suitable electrophile, such as 1-chloro-2-methyl-2-nitropropane, under basic conditions. This reaction would yield 1,4-bis(2-methyl-2-nitropropyl)-1,4-diazepane. The synthesis of such analogues allows for the exploration of how the increased ring size and altered nitrogen atom basicity influence the molecule's properties. nih.govnih.gov

Conversely, contracting the ring to a pyrrolidine scaffold would result in a mono-amino analogue rather than a bis-substituted diamine, fundamentally altering the molecule's structure. Pyrrolidine derivatives are key nitrogen-containing heterocycles in medicinal science. nih.gov The synthesis of a pyrrolidine analogue would likely start with pyrrolidine and involve N-alkylation with a single 2-methyl-2-nitropropyl group.

Substitution Patterns on the Piperazine Ring Carbons

Introducing substituents onto the carbon atoms of the piperazine ring is another strategy to create structural diversity. For instance, using 2-methylpiperazine as the starting material would yield analogues with a methyl group on one of the ring carbons. mdpi.com This modification introduces a chiral center, leading to stereoisomers whose distinct three-dimensional arrangements can be studied.

The synthetic approach would involve the N-alkylation of a commercially available substituted piperazine, such as (S)-2-methylpiperazine. The reaction with two equivalents of a 2-methyl-2-nitropropyl precursor would lead to the formation of 1,4-bis(2-methyl-2-nitropropyl)-2-methylpiperazine. Such substitutions can influence the ring's conformation (e.g., chair vs. boat) and the orientation of the side chains.

Diversification of the 2-methyl-2-nitropropyl Side Chains

The 2-methyl-2-nitropropyl side chains offer numerous possibilities for chemical modification, from simple changes in their carbon skeleton to the complete replacement of the nitro functional group.

Alterations in Alkyl Chain Length and Branching

The length and branching of the alkyl chains can be modified by selecting different nitroalkane precursors during the synthesis. For example, to synthesize an analogue with shorter side chains, 2-nitropropane (B154153) could be used, leading to 1,4-bis(2-nitropropyl)piperazine. To extend the chain, a precursor like 1-chloro-2-methyl-2-nitrobutane could be employed. Studies on other heterocyclic systems have shown that increasing the number of carbon atoms in a side chain can significantly influence biological effects. wikipedia.org

These modifications are typically achieved by adapting the initial synthetic steps, specifically the choice of the alkylating agent that is reacted with the piperazine core. The characterization of these analogues would involve standard spectroscopic techniques to confirm the altered chain structure.

Replacement of Nitro Groups with Chemically Diverse Functionalities

The nitro group is a versatile functional group that can be transformed into a wide array of other functionalities, most commonly through reduction. wikipedia.orgresearchgate.net The strongly electron-withdrawing nature of the nitro group also influences the acidity of adjacent C-H bonds. researchgate.net The reduction of aliphatic nitro compounds can yield amines, hydroxylamines, or oximes, depending on the reagents and reaction conditions used. wikipedia.org

Reduction to Amines: Catalytic hydrogenation, for instance using hydrogen gas with a palladium-on-carbon catalyst, is a common method for reducing nitroalkanes to primary amines. wikipedia.org This would convert 1,4-bis(2-methyl-2-nitropropyl)piperazine into 1,4-bis(2-amino-2-methylpropyl)piperazine.

Reduction to Hydroxylamines: The use of specific reducing agents like diborane (B8814927) can selectively reduce nitroalkanes to the corresponding N-alkylhydroxylamines. wikipedia.org

Conversion to Oximes: Treatment with metal salts, such as tin(II) chloride or chromium(II) chloride, can convert nitro compounds into oximes. wikipedia.org

The following table summarizes potential chemical transformations of the nitro group in the side chains.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Hypothetical Product Name |

| Nitro (-NO₂) | H₂, Pd/C | Amine (-NH₂) | 1,4-bis(2-amino-2-methylpropyl)piperazine |

| Nitro (-NO₂) | Diborane (B₂H₆) | Hydroxylamine (-NHOH) | 1,4-bis(2-(hydroxyamino)-2-methylpropyl)piperazine |

| Nitro (-NO₂) | Tin(II) chloride (SnCl₂) | Oxime (=NOH) | (propane-2,2-diyl)bis(azanoxyl)bis(methylene)bis(piperazine-4,1-diyl)bis(2-methyl-2-nitropropane) (complex structure) |

| Nitro (-NO₂) | Zinc (Zn), NH₄Cl | Hydroxylamine (-NHOH) | 1,4-bis(2-(hydroxyamino)-2-methylpropyl)piperazine |

These transformations dramatically alter the electronic and steric properties of the side chains, converting them from strongly electron-withdrawing and polar to basic (amines) or nucleophilic (hydroxylamines).

Introduction of Aromatic or Heteroaromatic Moieties

Incorporating aromatic or heteroaromatic rings into the structure is a well-established strategy in drug discovery and materials science. nih.govmdpi.com This can be achieved by modifying the side chains to include these moieties. For instance, a synthetic route could be designed to produce 1,4-bis(2-nitro-2-phenylpropyl)piperazine.

Alternatively, the entire side chain can be replaced with one containing an aromatic group. The synthesis of such derivatives often involves the N-alkylation of piperazine with a suitable aromatic or heteroaromatic fragment. For example, reacting piperazine with a substituted benzyl halide or a reactive heteroaryl halide can yield compounds where the piperazine nitrogen atoms are directly or indirectly connected to an aromatic system. nih.gov The synthesis of pyrimidine-linked piperazine derivatives, for example, has been reported where N-methylpiperazine is refluxed with a substituted pyrimidine. mdpi.com

Structure-Reactivity Relationship (SRR) Studies for Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the interplay between the piperazine ring and the nitroalkyl substituents. Structure-reactivity relationship (SRR) studies, while not extensively documented for this specific molecule, can be inferred from the well-established chemistry of its constituent functional groups: the tertiary amines of the piperazine core and the tertiary nitro groups of the side chains.

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is a common scaffold in medicinal chemistry. researchgate.net The nitrogen atoms are typically nucleophilic and basic, though their reactivity can be modulated by the nature of the substituents. In the case of this compound, the electron-withdrawing nature of the nitro groups can reduce the basicity of the piperazine nitrogens compared to simple 1,4-dialkylpiperazines.

The tertiary nitroalkyl groups are the primary sites of chemical transformation. The reactivity of nitro compounds is diverse, with reduction being one of the most significant reactions. wikipedia.org The nitro group can be reduced to various other functional groups, including hydroxylamines, oximes, and amines, depending on the reducing agent and reaction conditions. wikipedia.orgscienceinfo.com For instance, catalytic hydrogenation over platinum or palladium catalysts is a common method for the complete reduction of nitro groups to primary amines. wikipedia.org The steric hindrance around the tertiary carbon atom in this compound may influence the rate and outcome of these reductions.

The acidity of the α-protons to the nitro group is another key aspect of reactivity. However, in this molecule, the carbon atom bearing the nitro group is tertiary and lacks α-protons. This structural feature precludes reactions that rely on the formation of a nitronate anion at this position, such as the Henry (nitroaldol) reaction. wikipedia.org

The following table summarizes the predictable reactivity of this compound based on its structural features:

| Functional Group | Potential Transformation | Reagents and Conditions | Expected Product Class | Influence of Molecular Structure |

| Tertiary Nitro Group | Reduction to Amine | Catalytic Hydrogenation (e.g., H₂, Pd/C), Metal/Acid (e.g., Sn/HCl) scienceinfo.com | Diamine | Steric hindrance from the methyl groups may affect reaction kinetics. |

| Tertiary Nitro Group | Partial Reduction to Hydroxylamine | Zinc dust in the presence of ammonium (B1175870) chloride wikipedia.org | Dihydroxylamine | Reaction conditions need to be carefully controlled to avoid over-reduction. |

| Piperazine Nitrogen | N-Oxidation | Oxidizing agents (e.g., H₂O₂, m-CPBA) | Di-N-oxide | The electron-withdrawing effect of the nitro groups may decrease the nucleophilicity of the nitrogens, making oxidation more difficult. |

| Piperazine Ring | Ring Opening | Strong reducing agents under harsh conditions | Acyclic diamine derivatives | Generally, the piperazine ring is stable under many reaction conditions. |

Methodologies for Combinatorial Synthesis and Libraries of Related Compounds

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of structurally related compounds, known as libraries. These libraries are invaluable for screening for biological activity and for structure-activity relationship (SAR) studies. The synthesis of libraries based on the 1,4-disubstituted piperazine scaffold is well-established. nih.govnih.gov

A common strategy for the combinatorial synthesis of 1,4-disubstituted piperazine libraries involves a divergent approach starting from a common piperazine core. For analogues of this compound, a library could be generated by reacting piperazine with a variety of different nitroalkylating agents.

Solid-Phase Synthesis:

Solid-phase synthesis is a particularly effective technique for building combinatorial libraries, as it simplifies purification by allowing for the easy removal of excess reagents and by-products through washing. A potential solid-phase approach to a library of 1,4-bis(nitroalkyl)piperazine derivatives is outlined below:

Immobilization: Piperazine is attached to a solid support (resin), often through a linker that can be cleaved at the end of the synthesis.

Diversification: The resin-bound piperazine is then reacted with a diverse set of nitroalkylating agents in separate reaction vessels. This step introduces the first point of diversity.

Second Diversification (Optional): If mono-substituted products are desired, the synthesis can be stopped here. For symmetrically disubstituted analogues, a second equivalent of the same nitroalkylating agent is added. For unsymmetrically disubstituted analogues, a different nitroalkylating agent is introduced.

Cleavage: The final products are cleaved from the solid support to yield the purified library of compounds.

Solution-Phase Synthesis:

Parallel solution-phase synthesis is another viable method for creating libraries of piperazine derivatives. nih.gov In this approach, reactions are carried out in the wells of a microtiter plate. Purification can be achieved through techniques such as liquid-liquid extraction or solid-phase extraction.

The following table outlines a hypothetical combinatorial library based on the this compound scaffold, illustrating the potential for structural diversity.

| Library Member | R¹ Substituent | R² Substituent |

| A1 | 2-methyl-2-nitropropyl | 2-methyl-2-nitropropyl |

| A2 | 2-nitropropyl | 2-nitropropyl |

| A3 | 2-ethyl-2-nitrobutyl | 2-ethyl-2-nitrobutyl |

| B1 | 2-methyl-2-nitropropyl | 2-nitropropyl |

| B2 | 2-methyl-2-nitropropyl | 2-ethyl-2-nitrobutyl |

| C1 | 1-nitrocyclohexylmethyl | 1-nitrocyclohexylmethyl |

| C2 | 2-methyl-2-nitropropyl | 1-nitrocyclohexylmethyl |

Advanced Methodological Developments and Applications in Chemical Science Excluding Biological/clinical

Contributions to Novel Synthetic Methodologies (beyond its own synthesis)

There is currently no available scientific literature to suggest that 1,4-bis(2-methyl-2-nitropropyl)piperazine has been utilized as a reagent, catalyst, or building block in the development of new synthetic routes for other chemical compounds. The role of many piperazine-containing molecules in the synthesis of pharmaceuticals and other complex organic structures is well-established; however, this specific derivative does not appear in published research concerning novel synthetic strategies. mdpi.comresearchgate.net

Application in Analytical Chemistry Method Development (e.g., as a reference standard for specific analytical techniques)

No records indicate the use of this compound as a reference standard in any analytical chemistry techniques. While analytical methods for the determination of piperazine (B1678402) and some of its derivatives have been developed, there is no evidence to suggest that this compound has been employed in the validation or development of such methods. unodc.org

Ligand Design and Coordination Chemistry (e.g., as a ligand for metal complexes)

There is a significant body of research on the use of various piperazine derivatives as ligands in coordination chemistry to form metal complexes with diverse properties and applications. nih.govnih.gov However, a thorough review of the existing literature reveals no instances where this compound has been used as a ligand to synthesize and characterize metal complexes. The coordination chemistry of piperazine derivatives is a rich field, but it does not currently include studies involving this specific nitro-substituted compound. unh.edusemanticscholar.org

Emerging Research Frontiers and Future Directions in 1,4 Bis 2 Methyl 2 Nitropropyl Piperazine Studies

Exploration of Photochemistry and Electrochemistry

The unique structural combination of a piperazine (B1678402) core and two tertiary nitroalkyl groups in 1,4-bis(2-methyl-2-nitropropyl)piperazine suggests a rich and unexplored landscape for photochemical and electrochemical transformations.

The photochemistry of simple nitroalkanes is known to involve the homolytic cleavage of the carbon-nitrogen bond upon irradiation, leading to the formation of alkyl and nitrogen dioxide radicals. rsc.org In the case of this compound, this could open pathways to novel radical-based C-C bond formations or functional group interconversions. Furthermore, photoredox catalysis, a powerful tool for C-H functionalization, could be employed to activate the aliphatic C-H bonds of the piperazine ring or the propyl side chains. nih.govjocpr.com The use of organic photoredox catalysts, such as acridinium (B8443388) salts, could enable a range of transformations, including amination, fluorination, and cyanation, under mild conditions. nih.gov

The electrochemical reduction of aliphatic nitro compounds has been shown to yield amines or hydroxylamines, depending on the reaction conditions. taylorfrancis.comacs.org For this compound, controlled potential electrolysis could offer a selective method for the stepwise or complete reduction of the nitro groups to the corresponding amines. This would provide a direct route to novel polyamine structures with potential applications in materials science and coordination chemistry. The electrochemical behavior is expected to be influenced by the pH of the electrolyte, with the reduction potentials of nitro groups being highly dependent on proton concentration. acs.org

Table 1: Hypothetical Photochemical and Electrochemical Reactions of this compound

| Reaction Type | Reagents/Conditions | Potential Products |

| Photolysis (C-N cleavage) | UV irradiation (e.g., 254 nm) in an inert solvent | Radicals leading to coupling or rearrangement products |

| Photoredox C-H Amination | Photoredox catalyst, light source (e.g., blue LED), amine source | Amino-functionalized derivatives |

| Electrochemical Reduction | Controlled potential, protic or aprotic solvent with supporting electrolyte | Diamine, dihydroxylamine, or mixed amine-hydroxylamine derivatives |

Integration with Automated Synthesis and Artificial Intelligence in Reaction Design

The synthesis and derivatization of complex molecules like this compound can be significantly accelerated by integrating automated synthesis platforms and artificial intelligence (AI).

Automated synthesis systems can perform multi-step reactions with high precision and reproducibility, enabling the rapid exploration of a wide range of reaction conditions and the generation of compound libraries for screening. nih.govxtalpi.comsigmaaldrich.com For instance, an automated platform could be programmed to explore the derivatization of the piperazine core or the modification of the nitroalkyl side chains through various coupling reactions.

AI and machine learning are revolutionizing reaction prediction and design. chemcopilot.comchemai.ioeurekalert.org By training on vast datasets of known chemical reactions, AI models can predict the outcomes of novel transformations with increasing accuracy. nih.gov In the context of this compound, AI could be used to:

Predict the most likely products of unexplored photochemical or electrochemical reactions.

Identify optimal reaction conditions (catalyst, solvent, temperature) to maximize the yield of a desired product.

Propose novel synthetic routes to access derivatives with specific electronic or steric properties.

Uncharted Reactivity and Novel Transformation Pathways

The sterically hindered nature of the tertiary nitro groups in this compound may lead to unique and uncharted reactivity. While many reactions of nitro compounds are well-established, steric hindrance can alter reaction pathways or enable novel transformations. researchgate.netnih.gov

One area of exploration is the functionalization of the C-H bonds of the piperazine ring. Recent advances in C-H functionalization provide powerful tools for the direct introduction of new substituents onto the piperazine core, a transformation that is often challenging using traditional methods. encyclopedia.pubmdpi.comresearchwithnj.comnsf.gov Photoredox catalysis, in particular, has emerged as a mild and efficient method for the C-H functionalization of amines. nih.gov

Another frontier is the exploration of novel reactions involving the nitro groups themselves. For example, the development of new catalytic systems for the reduction of sterically hindered nitro groups could provide access to a wider range of functional groups. The use of nickel catalysts in combination with photoredox catalysis has shown promise for the alkylation of nitroalkanes, a reaction that could potentially be adapted for the further modification of the side chains of this compound. nih.govorganic-chemistry.org

Theoretical Insights Informing the Design of Next-Generation Chemical Targets

Computational chemistry provides a powerful lens through which to understand the structure, properties, and reactivity of molecules like this compound.

Conformational analysis of the piperazine ring is crucial for understanding its reactivity and interactions with other molecules. The piperazine ring can adopt various conformations, with the chair form being the most stable in many cases. ias.ac.inresearchgate.netnih.gov Theoretical calculations can predict the preferred conformation of this compound and how this might be influenced by the bulky nitropropyl substituents. nih.govrsc.org

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties of the molecule. researchgate.netnih.govresearchgate.net These calculations can be used to:

Determine the electron density distribution and identify potential sites for electrophilic or nucleophilic attack.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity and its potential as an electron donor or acceptor.

Model the transition states of potential reactions to predict their feasibility and selectivity.

These theoretical insights can guide the rational design of new chemical targets. For example, by understanding the electronic effects of the nitro groups, it may be possible to design derivatives with tailored redox properties or specific reactivity patterns. acs.org

Table 2: Predicted Electronic Properties of this compound (Hypothetical DFT Calculations)

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively low | Lower propensity for oxidation |

| LUMO Energy | Relatively low (due to nitro groups) | Susceptible to nucleophilic attack or reduction |

| Molecular Electrostatic Potential | Negative potential around nitro groups, positive potential near piperazine protons | Guides intermolecular interactions and sites of reaction |

Contribution to Fundamental Chemical Principles and Reaction Theory

The study of this compound, a molecule with a unique combination of functional groups, has the potential to contribute to a deeper understanding of fundamental chemical principles.

The exploration of its photochemistry and electrochemistry can provide new insights into the behavior of nitro compounds under these conditions, particularly in the context of a complex molecular framework. rsc.orgacs.org Investigating the C-H functionalization of this molecule can help to refine the rules governing the selectivity of these powerful reactions. jocpr.comliverpool.ac.ukresearchgate.net

Q & A

Q. Advanced Research Focus

Validate docking parameters : Adjust grid size, scoring functions (e.g., Vina vs. Glide), and solvent models.

Complementary assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure experimental binding constants.

Dynamic simulations : Perform molecular dynamics (MD) over 50–100 ns to assess stability of docked poses.

SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups (EWGs) like nitro vs. electron-donating groups (EDGs)) on activity. For instance, para-nitro groups enhanced DNA binding in analogues by 30% compared to meta-substituted derivatives .

How are structure-activity relationships (SAR) analyzed for nitro-substituted piperazine derivatives?

Q. Advanced Research Focus

Synthesize derivatives : Vary substituents (e.g., methyl, nitro, halogens) on the piperazine ring and side chains.

Biological testing : Use agar diffusion assays (for antibacterial activity) or plasmodium lactate dehydrogenase (pLDH) assays (for antimalarial activity).

Correlate data : Plot substituent Hammett constants (σ) against IC50 values. For example, EWGs at ortho/para positions improved DNA-binding affinity in analogues by 1.5–2.0 log units .

QSAR modeling : Apply CoMFA or CoMSIA to identify critical electrostatic/hydrophobic regions influencing activity .

What green synthesis methods are applicable for preparing this compound?

Q. Basic Research Focus

Catalyst selection : Use maghnite-H+ (acid-treated clay) for condensation reactions, reducing solvent waste .

Solvent-free conditions : Perform reactions under microwave irradiation to enhance yield (e.g., 72% for similar monomers) .

Characterization : Confirm purity via HPLC (>95%) and structure via X-ray crystallography (if crystalline) or NMR (e.g., δ 3.4–3.8 ppm for piperazine protons) .

How is the antibacterial activity of nitropropyl-piperazine derivatives evaluated methodologically?

Q. Basic Research Focus

Agar diffusion assay : Prepare Mueller-Hinton agar plates inoculated with E. coli or S. aureus. Apply compound-loaded discs (50–100 µg/disc) and measure inhibition zones after 24h .

MIC determination : Use broth microdilution (e.g., 0.5–128 µg/mL) with resazurin as a viability indicator.

Mechanistic studies : Perform SDS-PAGE to assess protein synthesis disruption or DNA gyrase inhibition assays .

What crystallographic techniques characterize piperazine derivatives, and how are data interpreted?

Q. Advanced Research Focus

Single-crystal X-ray diffraction : Collect data at 100K using Mo-Kα radiation (λ = 0.71073 Å). Solve structures via SHELXT and refine with SHELXL (R1 < 0.05) .

Key parameters : Analyze bond lengths (e.g., C-N piperazine: ~1.45 Å), torsion angles (chair vs. boat conformation), and hydrogen-bonding networks (e.g., N–H⋯O distances: 2.8–3.2 Å) .

How do researchers address discrepancies in conformational analysis results across computational methods?

Q. Advanced Research Focus

Multi-method validation : Compare results from *DFT (B3LYP/6-31G)**vs.semiempirical (AM1) methods.

Solvent effects : Include PCM models to simulate aqueous or DMSO environments.

Experimental cross-check : Use NMR coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) to validate computed conformer populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.